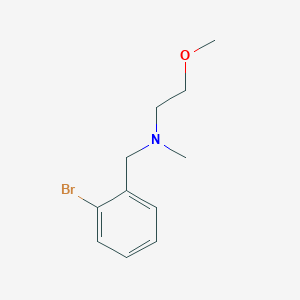

![molecular formula C11H14N2O4 B3082172 1-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1119452-79-7](/img/structure/B3082172.png)

1-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid

Overview

Description

The compound “1-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

The synthesis of isoxazole derivatives, including “1-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid”, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . In a study, 94 derivatives of a similar compound were designed and synthesized to evaluate their inhibitory activities against BRD4 .Physical And Chemical Properties Analysis

The compound is a white solid . It is practically insoluble in water but soluble in phosphate buffer, pH 7.1 . The molecular weight of the compound is 238.25 .Scientific Research Applications

Drug Discovery

Isoxazoles serve as a privileged scaffold in drug discovery due to their prevalence in commercially available drugs. Researchers continually seek eco-friendly synthetic strategies to synthesize isoxazoles without relying on costly and toxic metal catalysts. Metal-free synthetic routes have gained prominence, addressing the drawbacks associated with metal-catalyzed reactions . These compounds exhibit diverse biological activities, including cytotoxic effects and modulation of cellular pathways.

Anticancer Properties

Several isoxazole derivatives have demonstrated promising anticancer potential. For instance:

- 3,4,5-Trisubstituted Isoxazoles : These compounds exhibit cytotoxic effects and have been studied for their impact on leukemia cells (e.g., HL-60 cells) .

- BRD4 Inhibitors : Isoxazoles have been investigated as inhibitors of BRD4, a protein implicated in cancer. Their therapeutic efficacy varies across breast cancer subtypes, including triple-negative breast cancer (TNBC) .

DNA Damage Repair Mechanisms

Some isoxazoles, such as DDT26 , may interact with cellular targets beyond BRD4. Researchers have explored their potential interference with DNA damage repair mechanisms .

Synthetic Routes

Metal-free synthetic methods for isoxazole synthesis are essential. These alternatives avoid the limitations associated with metal catalysts, such as high costs, toxicity, and waste generation. Researchers continue to develop robust and sustainable synthetic routes for isoxazoles .

Crystal Structure Studies

The crystal structure of 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol has been determined using X-ray diffraction. Computational studies using density functional theory (DFT) provide insights into its optimized structure .

Mechanism of Action

Target of Action

The primary targets of 1-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid are Bromodomain-containing proteins (BRDs) , specifically BRD4 and BRD2 . These proteins are known to bind acetylated lysines present in proteins, notably histones, and are thereby thought to participate in deciphering the histone code .

Mode of Action

The compound acts as an acetyl-lysine-mimetic bromodomain ligand . It inhibits the interaction between bromodomains and acetylated lysines, thereby disrupting the reading of the histone code . This interaction is competitive, meaning the compound competes with acetylated lysines for binding to the bromodomains .

Biochemical Pathways

The inhibition of bromodomains affects the epigenetic regulation of gene transcription . By disrupting the reading of the histone code, the compound can influence the expression of genes regulated by acetylation-dependent mechanisms . This can have downstream effects on various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

The compound’smolecular weight (238.25) and molecular formula (C11H14N2O4) suggest that it may have suitable properties for absorption, distribution, metabolism, and excretion (ADME)

Result of Action

The compound has demonstrated significant anti-proliferative activity against certain cancer cell lines . It has been shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase . These effects suggest that the compound could have potential therapeutic applications in cancer treatment .

properties

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-6-9(7(2)17-12-6)5-13-4-8(11(15)16)3-10(13)14/h8H,3-5H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECHYSVNJGWSSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid](/img/structure/B3082094.png)

![4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B3082104.png)

![4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL](/img/structure/B3082111.png)

![1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B3082128.png)

![3-{[6-(4-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B3082133.png)

![(2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B3082144.png)

![4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B3082154.png)

![3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde](/img/structure/B3082164.png)

![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid](/img/structure/B3082171.png)

![8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082178.png)

![2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine](/img/structure/B3082195.png)